molecular formula C15H16O6 B12331140 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12331140
M. Wt: 292.28 g/mol
InChI Key: VPAPQSQVEQCUOI-UHFFFAOYSA-N
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Description

3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a hexahydrochromenone core, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the reaction of resorcinol with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process may also involve the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as microwave-assisted synthesis or green chemistry approaches can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides or acyl chlorides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .

Scientific Research Applications

3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.

    Pathways Involved: It can influence cellular signaling pathways, including those related to oxidative stress, inflammation, and apoptosis. .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its hexahydrochromenone core and multiple hydroxyl groups, which contribute to its diverse chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and development .

Properties

Molecular Formula

C15H16O6

Molecular Weight

292.28 g/mol

IUPAC Name

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C15H16O6/c16-7-1-2-9(11(18)3-7)10-6-21-13-5-8(17)4-12(19)14(13)15(10)20/h1-3,6,8,12-14,16-19H,4-5H2

InChI Key

VPAPQSQVEQCUOI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2C(C1O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)O

Origin of Product

United States

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